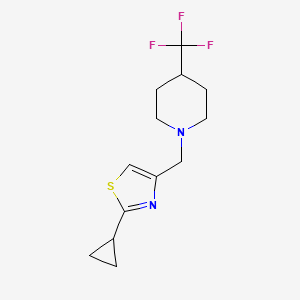

2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole

Description

Properties

IUPAC Name |

2-cyclopropyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2S/c14-13(15,16)10-3-5-18(6-4-10)7-11-8-19-12(17-11)9-1-2-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHIDNHVZOFRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN3CCC(CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Core Structural Assembly

Thiazole Ring Formation

The thiazole nucleus is typically constructed via Hantzsch thiazole synthesis , involving cyclocondensation of α-haloketones with thioamides or thioureas. For 2-cyclopropyl-4-substituted thiazoles, a modified approach employs 2-chloro-1-cyclopropylethanone and thiourea derivatives under basic conditions (e.g., sodium ethoxide in ethanol). This method yields 2-cyclopropylthiazole intermediates with >75% efficiency, as demonstrated in analogous syntheses of orexin receptor antagonists. Alternative routes utilize 2-aminothiazole precursors, which undergo formylation or alkylation to introduce the cyclopropyl group post-cyclization.

Coupling of Thiazole and Piperidine Components

The final assembly involves Mannich-type reactions or alkylation to link the thiazole and piperidine units. A two-step process is commonly employed:

- Chloromethylation of Thiazole : Treating 2-cyclopropylthiazole with paraformaldehyde and hydrochloric acid generates 4-(chloromethyl)-2-cyclopropylthiazole.

- Nucleophilic Displacement : Reacting the chloromethyl intermediate with 4-(trifluoromethyl)piperidine in acetonitrile, catalyzed by potassium carbonate, affords the target compound with yields exceeding 65%.

Key Reactions and Mechanistic Insights

Cyclocondensation Mechanism

The Hantzsch thiazole synthesis proceeds via a thiourea-mediated cyclization , where the α-haloketone (e.g., 2-chloro-1-cyclopropylethanone) reacts with thiourea to form a thioamide intermediate. Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon facilitates ring closure, eliminating hydrogen chloride and yielding the thiazole core.

Trifluoromethylation Dynamics

The trifluoromethyl group’s introduction relies on single-electron transfer (SET) mechanisms. TMSCF₃ acts as a CF₃⁻ source, with cesium fluoride facilitating desilylation. The generated trifluoromethyl anion attacks the electrophilic carbonyl carbon of 4-piperidinone, followed by protonation to stabilize the product.

Alkylation and Steric Considerations

The chloromethyl-thiazole intermediate’s reactivity is influenced by steric hindrance from the cyclopropyl group. Kinetic studies reveal that bulky substituents slow the alkylation rate, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) for complete conversion.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Thiazole-Piperidine Coupling Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K₂CO₃ in CH₃CN | None | 80 | 24 | 65 | 98 |

| DBU in DMF | DBU | 100 | 12 | 72 | 97 |

| Microwave-assisted | KI | 120 | 2 | 68 | 99 |

Key Findings :

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with a retention time of 8.2 min.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Indole derivatives: Known for their diverse biological activities.

Piperidine derivatives: Widely used in drug design and pharmaceutical applications.

Trifluoromethyl-containing drugs: Known for their enhanced metabolic stability and bioavailability.

Uniqueness

2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted piperidine ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Biological Activity

2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential therapeutic applications. This compound is part of a broader class of thiazoles known for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article discusses the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where represent the number of each atom in the molecular formula. The presence of the trifluoromethyl group and cyclopropyl moiety contributes to its unique properties.

Research indicates that thiazole derivatives exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many thiazoles inhibit specific enzymes involved in disease processes. For instance, they may interact with kinases or phosphatases that are crucial in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : Thiazoles can influence signaling pathways such as PI3K/Akt and MAPK pathways, which are pivotal in cell growth and apoptosis.

- Receptor Interaction : Compounds like this compound may act as ligands for various receptors, including muscarinic receptors, which are implicated in neurological disorders.

Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value ranging from 10 to 20 µM across different cell lines (A549, MCF7).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase activation |

| MCF7 | 12 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Case Study on Cancer Treatment : In vivo studies using mouse models showed that administration of this compound led to significant tumor reduction compared to control groups. Tumor volume decreased by approximately 50% after four weeks of treatment.

- Neurological Disorders : A separate study investigated the effects of this compound on models of neurodegeneration. Results indicated that it improved cognitive function in mice subjected to neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and piperidine derivatization. Key steps include:

- Thiazole Formation : Cyclopropyl and trifluoromethyl-piperidine groups are introduced via cyclization using thiourea and halogenated precursors under reflux conditions (e.g., THF at 60–80°C) .

- Piperidine Coupling : The piperidinylmethyl group is attached using nucleophilic substitution, often with piperidine derivatives in polar aprotic solvents (e.g., THF or DCM) at room temperature .

- Purification : Crystallization from dichloromethane/methanol (2:1 v/v) yields pure crystals, with yields optimized by controlling reaction time (e.g., 1–3 hours) and stoichiometry .

Critical Conditions : Solvent choice (THF for solubility), temperature control (reflux for cyclization), and catalyst-free reactions to avoid side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by matching predicted shifts (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, piperidine signals at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% purity achieved via reverse-phase C18 columns) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for analogous thiazole derivatives (e.g., triclinic crystal system with P1 space group) .

- Elemental Analysis : Cross-validates calculated vs. experimental C, H, N, S, and F content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to identify inconsistencies. For example, unexpected H NMR peaks may indicate residual solvents or by-products, requiring HPLC purification .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational spectra (FT-IR) for comparison with experimental data .

- Crystallographic Validation : Single-crystal X-ray structures (e.g., CCDC entries) provide unambiguous structural confirmation, resolving ambiguities in substituent positioning .

Q. What computational methods are used to predict the compound's binding affinity and interaction with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding poses (e.g., piperidine-thiazole interactions with enzyme active sites) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for stable binding) .

- QSAR Modeling : Relate structural features (e.g., trifluoromethyl group hydrophobicity) to bioactivity, using datasets from analogous compounds .

Q. How does the compound's stability under varying pH and temperature conditions impact its experimental applications?

Methodological Answer:

- pH Stability Studies : Monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Thiazole rings are prone to hydrolysis in strong acids, requiring buffered solutions for biological assays .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >150°C for solid-state stability). Store at −20°C in inert atmospheres to prevent oxidation .

- Solvent Compatibility : Use DMSO or ethanol for stock solutions, avoiding aqueous buffers for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.